molecular formula C17H19Cl2N3O2 B3596084 Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

Cat. No.: B3596084
M. Wt: 368.3 g/mol
InChI Key: NODKQAZYGGJHEL-UHFFFAOYSA-N
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Description

Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and an isoxazole ring substituted with ethyl and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to obtain 3,4-dichlorophenethylamine . This intermediate is then reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4 and LiAlH4, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methanone, 4-(3,4-dichlorophenyl)-1-piperazinyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperazine and isoxazole rings, along with the dichlorophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-3-15-16(11(2)24-20-15)17(23)22-8-6-21(7-9-22)12-4-5-13(18)14(19)10-12/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODKQAZYGGJHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Reactant of Route 3
Reactant of Route 3
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Reactant of Route 4
Reactant of Route 4
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Reactant of Route 5
Reactant of Route 5
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Reactant of Route 6
Reactant of Route 6
Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

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